![molecular formula C12H15N5O B3326282 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2460749-34-0](/img/structure/B3326282.png)

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Descripción general

Descripción

Synthesis Analysis

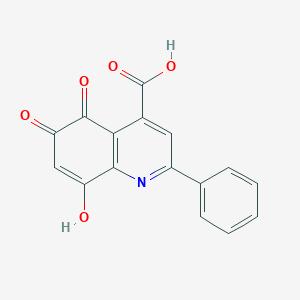

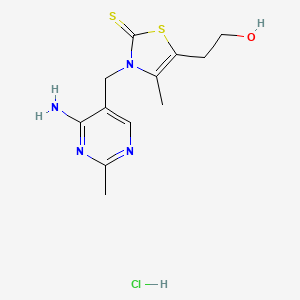

Several synthetic methods have been employed to prepare pyrido[3,2-d]pyrimidin-4-ol derivatives. One notable approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The cyclization occurs, resulting in pyrido[3,2-d]pyrimidin-4-ol derivatives. Additionally, the presence of an activated CH₂ group in the amide moiety can lead to the formation of pyrido[3,2-d]pyrimidin-7-one derivatives .

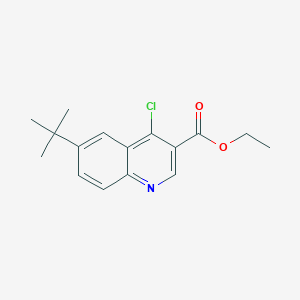

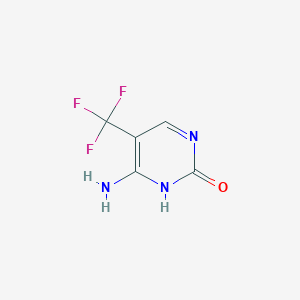

Molecular Structure Analysis

The molecular structure of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol reveals interesting features. The pyrazolo[1,5-a]pyrimidine and phenyl rings are nearly coplanar, while the piperazine ring adopts a chair conformation. Crystallographic studies provide valuable insights into its three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

The compound’s chemical reactivity involves cyclization reactions, N-methylation, and condensation processes. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides followed by base addition affords pyrimidino[4,5-d][1,3]oxazines. These reactions play a crucial role in diversifying the pyrido[3,2-d]pyrimidin-4-ol scaffold .

Physical and Chemical Properties Analysis

The compound’s physical properties include a molecular weight of approximately 364.44 g/mol. It is a white to beige powder with a density of 1.293 g/cm³. Solubility data indicate that it dissolves well in DMSO. The crystal structure reveals hydrogen bonding interactions and weak π-π interactions that stabilize the solid state .

Propiedades

IUPAC Name |

7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10/h6-8H,2-5H2,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVFQRLNLBFCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

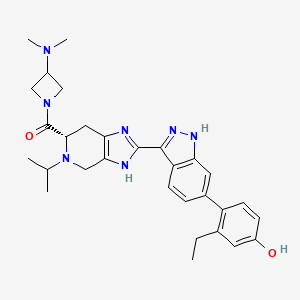

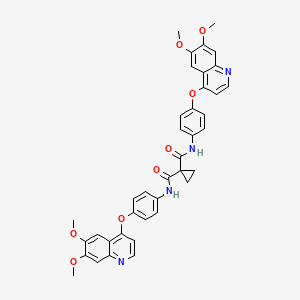

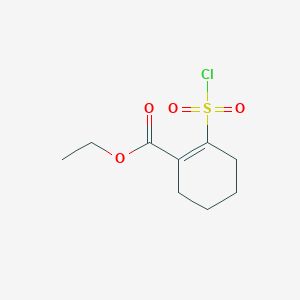

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)

![1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine](/img/structure/B3326263.png)

ammonium iodide](/img/structure/B3326269.png)